4-Cyclopropyl-1,3-thiazole-5-carboxylic acid

Quality Control Procurement Specification Building Block Purity

4-Cyclopropyl-1,3-thiazole-5-carboxylic acid (CAS 1266822-87-0) is a heterocyclic building block consisting of a 1,3-thiazole core substituted with a cyclopropyl group at the 4-position and a carboxylic acid functionality at the 5-position, with molecular formula C₇H₇NO₂S and molecular weight 169.20 g/mol. The compound exhibits a predicted logP of 0.474–1.33 and a melting point range of 204–206°C, and is commercially available from multiple vendors at ≥95% purity as a versatile scaffold for medicinal chemistry and agrochemical research applications.

Molecular Formula C7H7NO2S
Molecular Weight 169.2
CAS No. 1266822-87-0
Cat. No. B2814972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclopropyl-1,3-thiazole-5-carboxylic acid
CAS1266822-87-0
Molecular FormulaC7H7NO2S
Molecular Weight169.2
Structural Identifiers
SMILESC1CC1C2=C(SC=N2)C(=O)O
InChIInChI=1S/C7H7NO2S/c9-7(10)6-5(4-1-2-4)8-3-11-6/h3-4H,1-2H2,(H,9,10)
InChIKeyWKJZCJVCVKTKBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Cyclopropyl-1,3-thiazole-5-carboxylic Acid (CAS 1266822-87-0): Procurement-Grade Thiazole Carboxylic Acid Scaffold


4-Cyclopropyl-1,3-thiazole-5-carboxylic acid (CAS 1266822-87-0) is a heterocyclic building block consisting of a 1,3-thiazole core substituted with a cyclopropyl group at the 4-position and a carboxylic acid functionality at the 5-position, with molecular formula C₇H₇NO₂S and molecular weight 169.20 g/mol . The compound exhibits a predicted logP of 0.474–1.33 and a melting point range of 204–206°C, and is commercially available from multiple vendors at ≥95% purity as a versatile scaffold for medicinal chemistry and agrochemical research applications .

Why 4-Cyclopropyl-1,3-thiazole-5-carboxylic Acid Cannot Be Substituted with Other Thiazole Carboxylic Acid Analogs


Regioisomeric substitution patterns and cyclopropyl placement on the thiazole ring fundamentally alter the compound's physicochemical properties and reactivity profiles. Among the cyclopropyl-thiazole-carboxylic acid family, at least three distinct regioisomers exist: the target 4-cyclopropyl-5-carboxylic acid (CAS 1266822-87-0), the 5-cyclopropyl-4-carboxylic acid isomer (CAS 1701968-49-1), and the 2-cyclopropyl-5-carboxylic acid variant (CAS 1094230-05-3) . These positional isomers are not interchangeable because the placement of the carboxylic acid relative to the cyclopropyl substituent alters hydrogen-bonding geometry, metal-coordination capability, and downstream derivatization outcomes . The target compound uniquely positions the carboxylic acid adjacent to the sulfur atom (5-position) with the cyclopropyl group at the 4-position, creating a distinct steric and electronic environment that is preserved in any derivative synthesized from this scaffold .

Quantitative Differentiation Evidence for 4-Cyclopropyl-1,3-thiazole-5-carboxylic Acid Versus Closest Analogs


Purity Specification Consistency Across Primary Commercial Vendors for 4-Cyclopropyl-1,3-thiazole-5-carboxylic Acid

Multiple authoritative vendors (Fluorochem, AKSci, Aladdin, Biosynth, Enamine, Leyan, Chemenu) consistently supply 4-cyclopropyl-1,3-thiazole-5-carboxylic acid at a minimum purity specification of 95%, with some specifying 95%+ . This cross-vendor consistency in purity specification provides procurement assurance that the compound meets a standardized quality threshold regardless of the chosen commercial source .

Quality Control Procurement Specification Building Block Purity

Documented Hazard Profile and Safe Handling Specifications for 4-Cyclopropyl-1,3-thiazole-5-carboxylic Acid

The compound is classified under GHS07 with specific hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), accompanied by the signal word 'Warning' and corresponding precautionary codes . This defined hazard profile enables laboratories to establish appropriate personal protective equipment (PPE) and ventilation protocols before procurement .

Safety Data Hazard Classification Laboratory Handling

Commercial Availability and Price Transparency for 4-Cyclopropyl-1,3-thiazole-5-carboxylic Acid

The compound is actively stocked by multiple major suppliers with transparent, publicly listed pricing: Fluorochem offers 100 mg for £175, 250 mg for £312, and 1 g for £805; Biosynth lists 50 mg for $435 and 0.5 g for $1,312.50 (3–4 week lead time); Aladdin offers 100 mg for ¥1742.90, 250 mg for ¥2855.90, and 1 g for ¥7300.90 . This multi-vendor, multi-currency pricing transparency facilitates competitive procurement and supply chain diversification .

Supply Chain Procurement Economics Commercial Availability

Melting Point and logP Differentiation: Physicochemical Property Data Availability for 4-Cyclopropyl-1,3-thiazole-5-carboxylic Acid

The compound has an experimentally reported melting point range of 204–206°C (Chembase) and predicted logP values of 0.474 (Chembase) and 1.33 (Fluorochem), with predicted boiling point of 326.6±30.0°C and predicted density of 1.501±0.06 g/cm³ [1][2]. The substantial logP prediction discrepancy (0.474 vs 1.33) highlights the need for experimental validation rather than reliance on single-algorithm predictions [1][2]. No comparable melting point or logP data are publicly reported for the 5-cyclopropyl-4-carboxylic acid or 2-cyclopropyl-5-carboxylic acid isomers.

Physicochemical Characterization Property Prediction Quality Control

Recommended Research and Industrial Applications for 4-Cyclopropyl-1,3-thiazole-5-carboxylic Acid Based on Quantitative Evidence


Medicinal Chemistry Scaffold for Structure–Activity Relationship (SAR) Exploration

This compound serves as a core building block for synthesizing thiazole-containing bioactive molecules, where the 4-cyclopropyl substitution provides conformational constraint and metabolic stability advantages typical of cyclopropane-containing scaffolds . The carboxylic acid at the 5-position enables straightforward derivatization via amide coupling or esterification, and the cross-vendor purity consistency (≥95%) supports reliable SAR studies across multiple synthetic campaigns .

Regioisomer-Specific Derivatization for Agrochemical Intermediate Synthesis

The unique positioning of the carboxylic acid group at the 5-position adjacent to the sulfur atom creates a chelating motif distinct from the 4-carboxylic acid regioisomer, making this compound particularly suitable for synthesizing metal-binding agrochemicals or fungicidal thiazole derivatives . The defined GHS hazard profile (GHS07 with H302, H315, H319, H335) enables safe scale-up planning from laboratory synthesis to pilot production .

Quality Control Reference Standard for Cyclopropyl-Thiazole Building Block Procurement

With an experimentally reported melting point range of 204–206°C, this compound can serve as an internal quality control reference for verifying the identity and purity of newly synthesized batches . The predicted boiling point (326.6±30.0°C) and density (1.501±0.06 g/cm³) provide additional physicochemical benchmarks for analytical method development and purity assessment .

Multi-Supplier Procurement Strategy for Research Continuity

The availability of this compound from at least seven commercial vendors (Fluorochem, AKSci, Aladdin, Biosynth, Enamine, Leyan, Chemenu) with transparent pricing and defined pack sizes enables procurement diversification to mitigate single-supplier disruption risk . This multi-vendor ecosystem supports research continuity for long-term projects requiring repeated or scaled purchases of this building block .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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